molecular formula C18H20N4O B14143450 2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide CAS No. 847388-17-4

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide

Katalognummer: B14143450
CAS-Nummer: 847388-17-4
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: LGCFNJFQGBYIKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of the imidazo[1,2-a]pyrimidine core through a condensation reaction between an aldehyde, an amine, and a nitrile . The reaction conditions often involve heating under reflux in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide is unique due to its specific structural features and the presence of the imidazo[1,2-a]pyrimidine core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

847388-17-4

Molekularformel

C18H20N4O

Molekulargewicht

308.4 g/mol

IUPAC-Name

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide

InChI

InChI=1S/C18H20N4O/c1-3-13(4-2)17(23)20-15-8-6-14(7-9-15)16-12-22-11-5-10-19-18(22)21-16/h5-13H,3-4H2,1-2H3,(H,20,23)

InChI-Schlüssel

LGCFNJFQGBYIKL-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2

Löslichkeit

43.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.